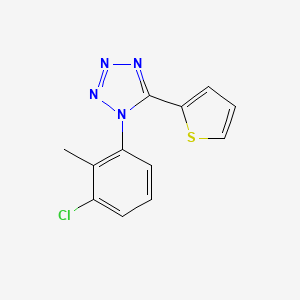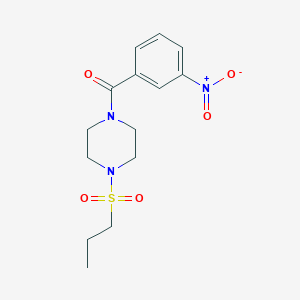
1-(3-chloro-2-methylphenyl)-5-(2-thienyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetrazole derivatives, including the compound of interest, are a significant class of heterocyclic compounds. They have drawn attention due to their versatile applications in various fields, including medicinal chemistry, material science, and as ligands in coordination chemistry. Their synthesis, molecular structures, and properties are of considerable interest to researchers.
Synthesis Analysis
The synthesis of tetrazole derivatives typically involves the cyclization of nitriles using azides. The synthesis and structural characterization of tetrazole derivatives have been explored, demonstrating various methods to introduce functional groups, enhancing their chemical diversity and potential applications (Al-Hourani et al., 2020).
Molecular Structure Analysis
X-ray crystallography has been pivotal in determining the molecular structures of tetrazole derivatives. The structures reveal that the tetrazole rings are essentially planar, and the substituents at the 1- and 5-positions often show no conjugation with the tetrazole groups, indicating the rigidity of the tetrazole ring and its influence on the overall molecular geometry (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Tetrazole derivatives undergo various chemical reactions, including substitution and cycloaddition, which are crucial for modifying their chemical properties and enhancing their utility in different applications. The reactivity of tetrazole derivatives towards cyclooxygenase enzymes has been studied, although they showed no significant inhibition potency, indicating their selectivity and potential for targeted chemical modifications (Al-Hourani et al., 2016).
Scientific Research Applications
Molecular Structure and Docking Studies
- Molecular Docking and Crystal Structure : Tetrazole derivatives have been the subject of docking studies and X-ray crystallography to understand their orientation and interaction within the active site of enzymes like cyclooxygenase-2. For instance, compounds exhibiting no conjugation between aryl and tetrazole rings and forming intermolecular hydrogen bonds suggest potential biological applications (Al-Hourani et al., 2015; Al-Hourani et al., 2020).
Construction and Applications of Coordination Polymers
- Metal–Organic Coordination Polymers : The use of tetrazole-based ligands for constructing metal-organic coordination polymers has been explored, revealing diverse structural characteristics and potential applications in luminescence sensing and magnetic behaviors (Sun et al., 2013).
Synthesis and Properties Exploration
- Synthetic Approaches and Properties : Various studies have focused on the synthesis of tetrazole derivatives and exploring their properties, such as electronic properties, photocyclization to form novel polycyclic heterocyclic ring systems, and their potential as corrosion inhibitors or materials for luminescence sensing and pesticide removal (Stepinski et al., 2001; Luo et al., 1997; Rayat et al., 2009; Cao et al., 2015; Saravanan et al., 2010).
Antimicrobial Activity and Drug Design
- Antimicrobial Agents and Drug Design : Some studies have synthesized compounds for evaluating their antimicrobial activity and exploring their potential in drug design, particularly focusing on nonpeptide angiotensin II receptor antagonists (Saravanan et al., 2010; Carini et al., 1991).
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-5-thiophen-2-yltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c1-8-9(13)4-2-5-10(8)17-12(14-15-16-17)11-6-3-7-18-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYALLDBEEZAHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=NN=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5519380.png)

![2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B5519388.png)

![6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-3-ylidene(4-methylphenyl)amine](/img/structure/B5519404.png)

![N'-benzylidene-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5519418.png)
![2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5519425.png)

![3-{1-[2-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}benzoic acid](/img/structure/B5519441.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(5-methyl-2-furyl)benzyl]piperidin-4-ol](/img/structure/B5519463.png)
![2-[(benzoylamino)methyl]-4,6-dibromophenyl 4-fluorobenzoate](/img/structure/B5519474.png)
![2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol](/img/structure/B5519487.png)